molecular formula C15H21NO2 B2755709 Tert-butyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2248353-38-8

Tert-butyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B2755709
CAS No.: 2248353-38-8
M. Wt: 247.338
InChI Key: JNXXAJQMQYFVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate: is an organic compound belonging to the class of tetrahydroquinolines. These compounds are notable for their diverse biological activities and applications in medicinal chemistry. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Tert-butyl Group: The tert-butyl ester can be introduced via esterification, using tert-butyl alcohol and an appropriate carboxylic acid derivative.

    Methylation: The methyl group can be introduced through alkylation, using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and solvents would be optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the methyl group.

    Reduction: Reduction can occur at the carbonyl group if present, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways. Its structural similarity to natural alkaloids makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a versatile candidate for drug design.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable, sterically hindered structures.

Mechanism of Action

The mechanism of action of tert-butyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate
  • Tert-butyl 7-formyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
  • Tert-butyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

Uniqueness

Tert-butyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric protection, enhancing stability and potentially improving pharmacokinetic properties.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Properties

IUPAC Name

tert-butyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10-7-8-11-6-5-9-16-13(11)12(10)14(17)18-15(2,3)4/h7-8,16H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXXAJQMQYFVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.